
A Comparative Analysis of Mitapivat's Safety
and Efficacy Across Hematological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mitapivat hemisulfate

Cat. No.: B12760342 Get Quote

A detailed examination of clinical trial data reveals the therapeutic potential and safety profile of

mitapivat, a first-in-class pyruvate kinase activator, in the treatment of Pyruvate Kinase

Deficiency (PKD), α- and β-Thalassemia, and Sickle Cell Disease (SCD). This guide provides a

cross-study comparison of mitapivat with alternative therapies, offering researchers, scientists,

and drug development professionals a comprehensive overview of its performance supported

by experimental data.

Mitapivat (Pyrukynd®) is an oral, allosteric activator of the pyruvate kinase (PK) enzyme, which

plays a crucial role in the glycolytic pathway of red blood cells (RBCs). By enhancing PK

activity, mitapivat aims to increase ATP production, leading to improved RBC health and

reduced hemolysis in various hematological conditions.[1][2] This guide synthesizes data from

pivotal clinical trials to compare the safety and efficacy of mitapivat against standard of care

and other novel therapies for PKD, thalassemia, and SCD.

Pyruvate Kinase Deficiency (PKD)
PKD is a rare, inherited metabolic disorder characterized by chronic hemolytic anemia.[3] The

standard of care has traditionally been supportive, including blood transfusions and

splenectomy.[4][5] Mitapivat is the first disease-modifying therapy approved for adults with

PKD.[6][7]
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Treatment Key Efficacy Outcomes Key Safety Findings

Mitapivat (ACTIVATE &

ACTIVATE-T trials)

ACTIVATE (non-transfusion

dependent): 40% of patients

achieved a hemoglobin (Hb)

response (≥1.5 g/dL increase)

vs. 0% in the placebo group.[8]

[9][10] Significant

improvements were also seen

in markers of hemolysis.[3]

ACTIVATE-T (transfusion-

dependent): 37% of patients

achieved a ≥33% reduction in

transfusion burden.[11][12]

Generally well-tolerated.[6]

The most common adverse

events (AEs) were insomnia,

dizziness, and headache. No

treatment-emergent AEs led to

discontinuation in the

ACTIVATE trial.[8]

Standard of Care (Supportive)

Relies on managing symptoms

through blood transfusions to

address anemia and

splenectomy to reduce

hemolysis.[5]

Transfusions carry risks of iron

overload and infections.[3]

Splenectomy increases the risk

of infections.[13]

Experimental Protocols: ACTIVATE and ACTIVATE-T
The ACTIVATE trial was a Phase 3, randomized, double-blind, placebo-controlled study

involving adults with PKD who were not regularly transfused. Patients were randomized 1:1 to

receive mitapivat or placebo. The study consisted of a 12-week dose escalation period followed

by a 12-week fixed-dose period. The primary endpoint was a sustained hemoglobin response.

[8]

The ACTIVATE-T trial was a Phase 3, open-label, single-arm study in adult patients with PKD

who were regularly transfused.[14][15] The trial included a 16-week dose optimization period

followed by a 24-week fixed-dose period.[15][16] The primary endpoint was a reduction in

transfusion burden of at least 33% compared to the individual's historical transfusion burden.

[11]
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Thalassemia is a group of inherited blood disorders characterized by reduced or absent

synthesis of globin chains, leading to ineffective erythropoiesis and hemolytic anemia. Standard

treatments include blood transfusions and iron chelation therapy, with luspatercept being a

more recently approved option.[9]

Efficacy and Safety Comparison in Thalassemia
Treatment Key Efficacy Outcomes Key Safety Findings

Mitapivat (ENERGIZE &

ENERGIZE-T trials)

ENERGIZE (non-transfusion-

dependent): A significant

proportion of patients achieved

a hemoglobin response (≥1.0

g/dL increase).[17]

ENERGIZE-T (transfusion-

dependent): Demonstrated a

statistically significant

reduction in transfusion burden

compared to placebo.[18]

Overall incidence of AEs was

similar to placebo.[18]

Hepatocellular injury was

identified as a potential risk,

with proposed monitoring.[18]

Luspatercept (BELIEVE &

BEYOND trials)

BELIEVE (transfusion-

dependent): Significantly

reduced red blood cell

transfusion burden compared

to placebo.[10][19][20]

BEYOND (non-transfusion-

dependent): A significantly

higher proportion of patients

achieved a hemoglobin

increase of ≥1.0 g/dL

compared to placebo.[7][21]

The most common AEs

included bone pain, headache,

and arthralgia.[6][21]

Thromboembolic events have

been reported.[19]

Experimental Protocols: ENERGIZE and BELIEVE
The ENERGIZE trial was a Phase 3, randomized, double-blind, placebo-controlled study

evaluating mitapivat in adults with non-transfusion-dependent α- or β-thalassemia.[17] The

primary endpoint was the proportion of patients achieving a hemoglobin response.[17]
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The BELIEVE trial was a Phase 3, randomized, double-blind, placebo-controlled study of

luspatercept in adults with transfusion-dependent β-thalassemia.[3][12] Patients were

randomized 2:1 to receive luspatercept or placebo subcutaneously every 21 days.[10] The

primary endpoint was the proportion of patients achieving a ≥33% reduction in transfusion

burden.[20]

Sickle Cell Disease (SCD)
SCD is a genetic disorder characterized by the presence of abnormal hemoglobin S, which

causes RBCs to become sickle-shaped, leading to vaso-occlusive crises (VOCs), hemolytic

anemia, and organ damage.[22] Standard of care includes hydroxyurea, with newer agents like

voxelotor and crizanlizumab also available.[22]

Efficacy and Safety Comparison in SCD
Treatment Key Efficacy Outcomes Key Safety Findings

Mitapivat (RISE UP trial)

Phase 2 portion: Showed a

statistically significant

hemoglobin response rate

compared to placebo.[19]

Generally well-tolerated.[19]

Serious AEs were reported,

but none were considered

treatment-related.[19]

Voxelotor (HOPE trial)

Demonstrated a statistically

significant increase in

hemoglobin levels compared

to placebo.[23] Note: Voxelotor

was voluntarily withdrawn from

the market in September 2024

due to an unfavorable benefit-

risk profile observed in post-

marketing data.[24]

The most common AEs were

headache, diarrhea, abdominal

pain, and nausea.[23]

Crizanlizumab (SUSTAIN &

STAND trials)

SUSTAIN (Phase 2): Showed

a lower median rate of VOCs

per year compared to placebo.

[25] STAND (Phase 3): Did not

show a significant difference in

the annualized rate of VOCs

compared to placebo.[26]

Common AEs included

arthralgia, headache, and

nausea.[25]
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Experimental Protocols: RISE UP and HOPE
The RISE UP trial is a Phase 2/3, double-blind, randomized, placebo-controlled study

evaluating the efficacy and safety of mitapivat in patients with SCD aged 16 years and older.[2]

[17][27] The Phase 2 portion randomized participants to receive two dose levels of mitapivat or

placebo.[17] The primary endpoints are hemoglobin response and the annualized rate of sickle

cell pain crises.

The HOPE trial was a Phase 3, randomized, double-blind, placebo-controlled study of

voxelotor in adolescents and adults with SCD.[23][28] Patients were randomized to receive one

of two doses of voxelotor or placebo.[23] The primary endpoint was the percentage of patients

with a hemoglobin response of more than 1.0 g/dL at 24 weeks.[23]

Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have

been generated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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